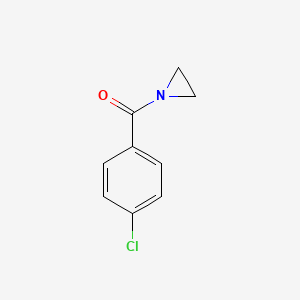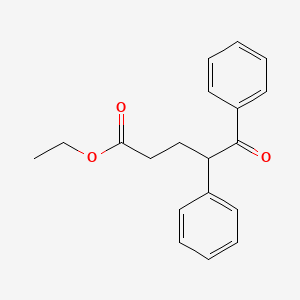![molecular formula C13H28O2Si B8782280 Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-](/img/structure/B8782280.png)
Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-
Vue d'ensemble
Description
Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-: is an organic compound that features a cyclohexyl ring substituted with a methanol group and a tert-butyl-dimethyl-silanyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- typically involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride. The reaction is carried out under anhydrous conditions using a base such as imidazole or triethylamine to facilitate the formation of the silyl ether. The reaction proceeds as follows:
Starting Material: Cyclohexanol
Reagent: tert-Butyl-dimethylsilyl chloride
Base: Imidazole or triethylamine
Solvent: Dichloromethane or tetrahydrofuran
Reaction Conditions: Anhydrous, room temperature
Industrial Production Methods: Industrial production of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.
Substitution: The silyl ether group can be selectively cleaved under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanal
Reduction: Cyclohexylmethanol derivatives
Substitution: Cyclohexanol
Applications De Recherche Scientifique
Chemistry:
Protecting Group: Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing selective reactions to occur at other sites in the molecule.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to modify biomolecules for various applications, including drug delivery and diagnostic imaging.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of prodrugs and drug delivery systems.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl-dimethyl-silanyloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other sites in the molecule, facilitating complex synthetic transformations.
Comparaison Avec Des Composés Similaires
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl chloride
- tert-Butyl(4-chlorobutoxy)dimethylsilane
Uniqueness: Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is unique due to its combination of a cyclohexyl ring and a tert-butyl-dimethyl-silanyloxy group. This combination imparts unique steric and electronic properties, making it a valuable compound in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C13H28O2Si |
|---|---|
Poids moléculaire |
244.44 g/mol |
Nom IUPAC |
[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h11-12,14H,6-10H2,1-5H3 |
Clé InChI |
VKTXUPYHLPUYHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione](/img/structure/B8782224.png)
![1-[2-(Hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B8782238.png)







